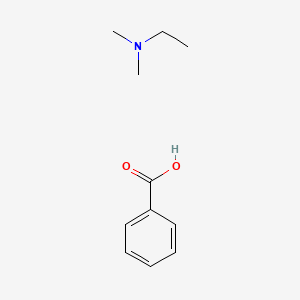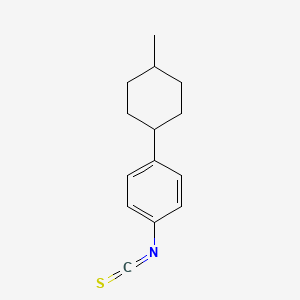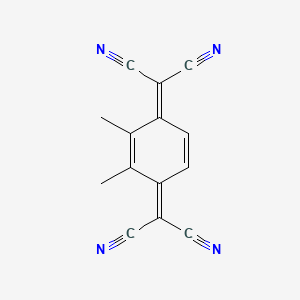
2,2'-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexadiene ring with two methyl groups and two propanedinitrile groups attached to it. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction conditions are optimized to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure into more saturated forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to the formation of various amides or esters.
Aplicaciones Científicas De Investigación
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential redox-active agent. It can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Shares a similar diene structure but lacks the nitrile groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Another quinone derivative with different substituents.
Ubiquinone: A biologically active quinone with a more complex structure.
Uniqueness
What sets 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile apart is its combination of diene and nitrile functionalities. This unique structure allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
138048-66-5 |
|---|---|
Fórmula molecular |
C14H8N4 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
2-[4-(dicyanomethylidene)-2,3-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4/c1-9-10(2)14(12(7-17)8-18)4-3-13(9)11(5-15)6-16/h3-4H,1-2H3 |
Clave InChI |
SJCRNVKTEUSWBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C#N)C#N)C=CC1=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


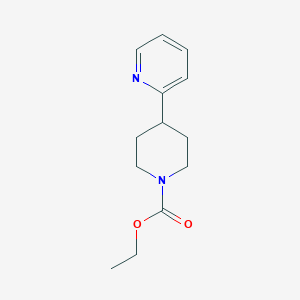
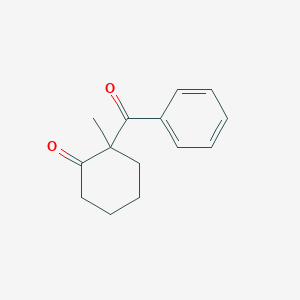


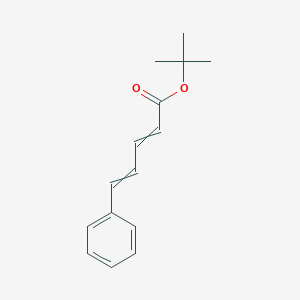
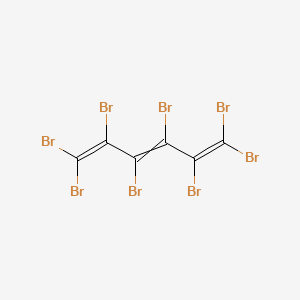
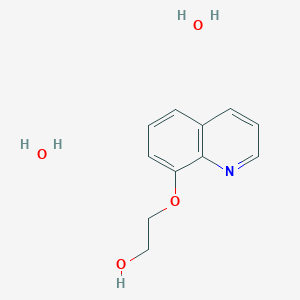
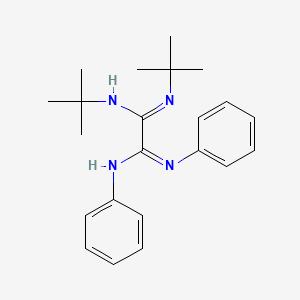
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
